

Spectroscopic Profile of Pentylnitrite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pentylnitrite*

Cat. No.: *B1215311*

[Get Quote](#)

Introduction: **Pentylnitrite**, also known as n-amyl nitrite, is an alkyl nitrite with the chemical formula $C_5H_{11}NO_2$. It serves as a vasodilator agent and finds application in various chemical syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **pentylnitrite**, complete with detailed experimental protocols and structured data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **pentylnitrite**, both 1H (proton) and ^{13}C (carbon-13) NMR are essential for structural elucidation.

Proton (1H) NMR Spectroscopy

1H NMR spectroscopy of **pentylnitrite** reveals five distinct signals corresponding to the different proton environments in the pentyl chain. The chemical shifts are influenced by the electronegative nitroso (-ONO) group, which deshields the adjacent protons.

Table 1: 1H NMR Spectroscopic Data for **Pentylnitrite**

Assignment <chem>(CH3(CH2)3CH2ONO</chem>	Chemical Shift (δ) in ppm	Multiplicity	Integration
-O-CH ₂ -	~4.70	Triplet (t)	2H
-O-CH ₂ -CH ₂ -	~1.74	Quintet	2H
-CH ₂ -CH ₂ -CH ₃	~1.38	Multiplet	2H
-CH ₂ -CH ₃	~1.38	Multiplet	2H
-CH ₃	~0.92	Triplet (t)	3H

Solvent: Chloroform-d
(CDCl₃), Reference:
Tetramethylsilane
(TMS) at 0.00 ppm.
Data sourced from
publicly available
spectral databases.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. Due to the lack of readily available, peer-reviewed experimental data for the ¹³C NMR of **n-pentyl nitrite**, the following chemical shifts are estimated based on established increments and data from analogous compounds. The carbon atom attached to the electronegative oxygen of the nitrite group (C1) is expected to be the most deshielded.

Table 2: Estimated ¹³C NMR Spectroscopic Data for **Pentyl Nitrite**

Assignment (C5-C4-C3-C2-C1-ONO)	Estimated Chemical Shift (δ) in ppm
C1 (-O-CH ₂ -)	70 - 75
C2 (-O-CH ₂ -CH ₂ -)	28 - 32
C3 (-CH ₂ -CH ₂ -CH ₃)	21 - 25
C4 (-CH ₂ -CH ₃)	21 - 25
C5 (-CH ₃)	13 - 15

Solvent: Chloroform-d (CDCl₃), Reference: TMS at 0.00 ppm. Note: These are estimated values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **pentyl nitrite** is characterized by strong absorption bands corresponding to the N=O and O-N bonds of the nitrite group.

Table 3: Key IR Absorption Bands for **Pentyl Nitrite**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960, ~2870	Strong	C-H stretching (alkane)
~1665	Strong	N=O stretching (anti-symmetric)
~1620	Strong	N=O stretching (syn-symmetric)
~1465	Medium	C-H bending (alkane)
~780	Strong	O-N stretching

Sample Phase: Neat liquid or gas phase.[\[1\]](#)

The presence of two strong bands for the N=O stretch is characteristic of alkyl nitrites and arises from the existence of rotational isomers (syn and anti conformations) around the O-N single bond.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is commonly used for volatile compounds like **pentyl nitrite**, resulting in a molecular ion peak and a series of fragment ions that form a characteristic fragmentation pattern.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Pentyl Nitrite**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
117	Low	$[\text{C}_5\text{H}_{11}\text{NO}_2]^+$ (Molecular Ion)
71	~17	$[\text{C}_5\text{H}_{11}]^+$ (Loss of NO_2)
70	~35	$[\text{C}_5\text{H}_{10}]^+$
57	~51	$[\text{C}_4\text{H}_9]^+$
55	~43	$[\text{C}_4\text{H}_7]^+$
43	~42	$[\text{C}_3\text{H}_7]^+$
42	~58	$[\text{C}_3\text{H}_6]^+$
41	100	$[\text{C}_3\text{H}_5]^+$
30	~54	$[\text{NO}]^+$
29	~96	$[\text{C}_2\text{H}_5]^+$

Ionization Method: Electron
Ionization (EI) at 70 eV. Data
sourced from NIST and other
spectral databases.[\[2\]](#)[\[3\]](#)

The base peak at m/z 41 corresponds to the stable allyl cation fragment. The presence of a peak at m/z 30 is characteristic of the nitroso group. The molecular ion peak at m/z 117 is often weak or absent due to the lability of the O-N bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample such as **pentyl nitrite**.

NMR Spectroscopy Protocol

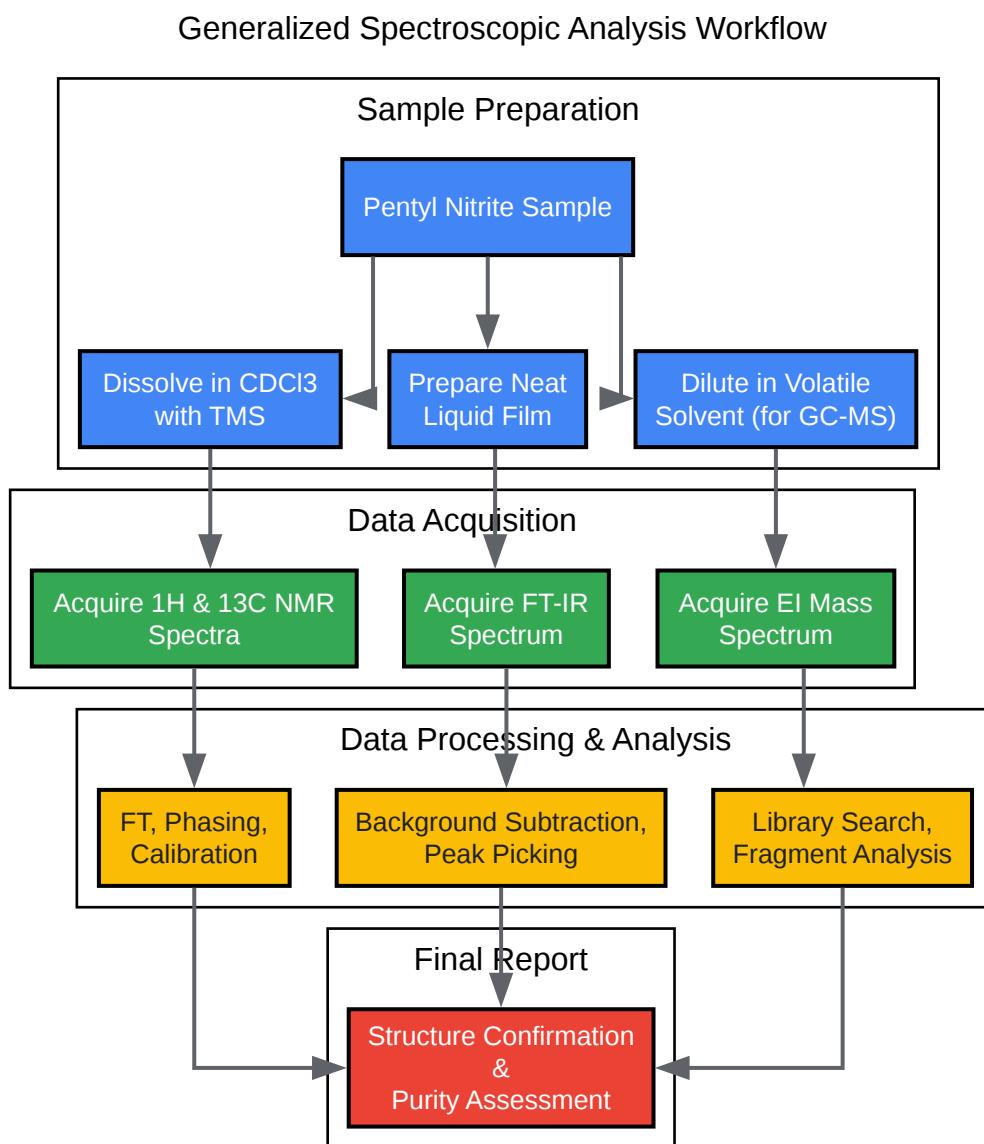
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **pentyl nitrite** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) containing an internal standard (e.g., tetramethylsilane, TMS).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
 - Place the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:

- Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ^{13}C NMR, a proton-decoupled experiment is standard.
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals for ^1H NMR.

FT-IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr) from a desiccator.
 - Place one drop of **pentyl nitrite** onto the center of one plate.
 - Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.
- Instrument Setup:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO_2 and water vapor.
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder in the spectrometer.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Cleanup:
 - After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.


Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - **Pentyl nitrite** is highly volatile and can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile liquids.
 - For GC-MS, a dilute solution of **pentyl nitrite** in a volatile solvent (e.g., hexane or dichloromethane) is prepared and injected into the GC. The GC separates the analyte from the solvent before it enters the MS ion source.
- Instrument Setup:
 - The ion source is typically operated under high vacuum (e.g., 10^{-6} torr).
 - The electron energy is set to a standard value of 70 eV to generate reproducible fragmentation patterns.
 - The mass analyzer is calibrated using a known reference compound (e.g., perfluorotributylamine, PFTBA).
- Data Acquisition:
 - The instrument is set to scan over a desired mass range (e.g., m/z 10 to 200).
 - As the sample enters the ion source, it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
- Data Analysis:
 - The resulting mass spectrum is plotted as relative intensity versus m/z.

- The molecular ion is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound by comparing it to library spectra or by interpreting the fragmentation pathways.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic analysis of a chemical sample like **pentyl nitrite**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentyl nitrite | C5H11NO2 | CID 10026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Pentyl Nitrite: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215311#pentyl-nitrite-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com